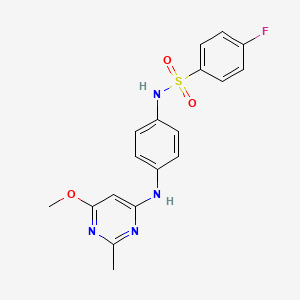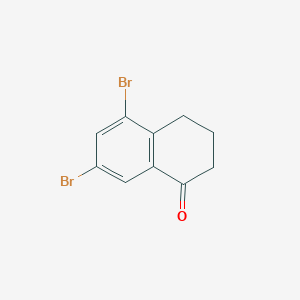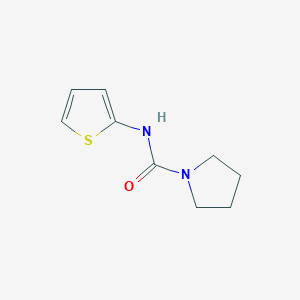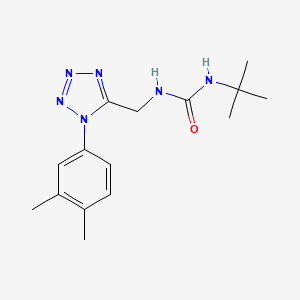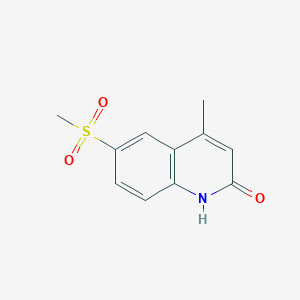![molecular formula C17H19BrN2O3S B2984680 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine CAS No. 2380068-81-3](/img/structure/B2984680.png)
4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is a chemical compound with the molecular formula C17H19BrN2O3S and a molecular weight of 411.31 g/mol. This compound is known for its unique structure, which includes a piperidine ring, a bromophenyl group, and a pyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylpiperidine intermediate. This intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
- 4-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
- 4-[[1-(4-Methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Uniqueness
4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific research applications where the bromine atom plays a crucial role.
Properties
IUPAC Name |
4-[[1-(4-bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c18-15-3-5-17(6-4-15)24(21,22)20-11-1-2-14(12-20)13-23-16-7-9-19-10-8-16/h3-10,14H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKOBTWPOCKXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2984597.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B2984599.png)
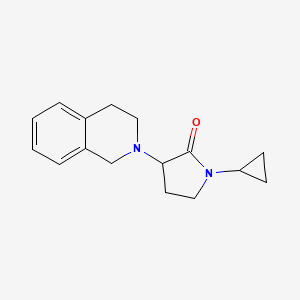
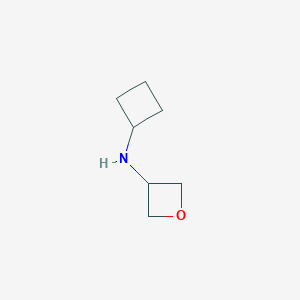
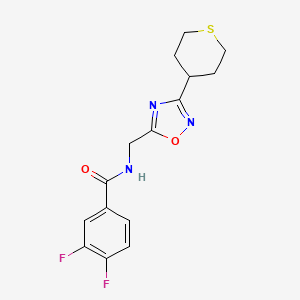
![5-chloro-N-[3-(difluoromethoxy)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2984606.png)
![N-benzyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2984607.png)
![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)

